Hydrogen-Bond Donor Capacity: 6-Hydroxy vs 5,6-Dimethyl Analog Enables Distinct Target-Interaction Profiles
The 6-hydroxy substituent provides a hydrogen-bond donor (HBD) capacity of 1, imparting a polar surface area (PSA) contribution of ~20 Ų higher than the 5,6-dimethyl analog, which possesses zero HBDs. The 5,6-dimethyl derivative (CAS 2415523-33-8) has a calculated LogP of ~3.1, whereas the 6-hydroxy compound has a calculated LogP of ~2.3 (i.e., ~0.8 LogP units more hydrophilic) . Such differences in physicochemical properties translate to altered solubility, membrane permeability, and off-target pharmacology, making the compounds non-interchangeable in cellular assays and in vivo models .
| Evidence Dimension | Hydrogen-Bond Donor Count, Calculated LogP, and Topological Polar Surface Area (TPSA) comparison |
|---|---|
| Target Compound Data | HBD = 1; Calc. LogP ≈ 2.3; TPSA ≈ 85 Ų |
| Comparator Or Baseline | 5,6-Dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide (CAS 2415523-33-8): HBD = 0; Calc. LogP ≈ 3.1; TPSA ≈ 58 Ų |
| Quantified Difference | ΔHBD = +1; ΔLogP ≈ −0.8; ΔTPSA ≈ +27 Ų |
| Conditions | Predicted physicochemical properties (ChemAxon/Marvin or equivalent) |
Why This Matters
A 27 Ų increase in TPSA and a 0.8 LogP unit decrease directly impact aqueous solubility, passive membrane permeability, and CYP-mediated metabolism, guiding formulation and DMPK optimization strategies.
